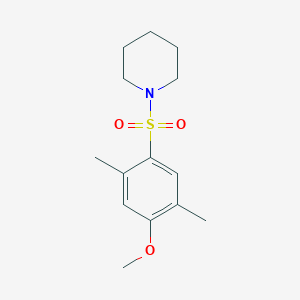
2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether, also known as DPCPX, is a highly selective antagonist of adenosine A1 receptors. It is widely used in scientific research to investigate the physiological and biochemical effects of adenosine A1 receptors.
Mecanismo De Acción
2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether acts as a competitive antagonist of adenosine A1 receptors. It binds to the receptor site, preventing the binding of adenosine and blocking its effects. This results in a decrease in the inhibitory effect of adenosine on neurotransmitter release.
Biochemical and Physiological Effects:
2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether has been shown to have a number of biochemical and physiological effects. It has been found to reduce the frequency and duration of epileptic seizures, improve cognitive function, and reduce the risk of cardiovascular disease. It has also been shown to have neuroprotective effects, reducing the risk of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether in lab experiments include its high selectivity for adenosine A1 receptors, its well-established mechanism of action, and its ability to produce consistent and reproducible results. However, its limitations include its high cost and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are several potential future directions for research involving 2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether. One area of interest is the role of adenosine A1 receptors in the regulation of sleep and wakefulness. Another potential direction is the investigation of the therapeutic potential of 2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether in the treatment of neurodegenerative disorders. Additionally, there is ongoing research into the development of more selective and potent adenosine A1 receptor antagonists.
Métodos De Síntesis
The synthesis of 2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether involves a series of chemical reactions starting from 2,5-dimethyl-4-nitrophenol and 1-piperidinesulfonyl chloride. The final product is obtained through a reaction with sodium hydride and methyl iodide.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether is used in scientific research to investigate the role of adenosine A1 receptors in various physiological and biochemical processes. It has been shown to be effective in the study of cardiovascular diseases, epilepsy, and neurodegenerative disorders.
Propiedades
Fórmula molecular |
C14H21NO3S |
|---|---|
Peso molecular |
283.39 g/mol |
Nombre IUPAC |
1-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C14H21NO3S/c1-11-10-14(12(2)9-13(11)18-3)19(16,17)15-7-5-4-6-8-15/h9-10H,4-8H2,1-3H3 |
Clave InChI |
NUSDJXOQJGBIIP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCCC2)C)OC |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCCC2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)
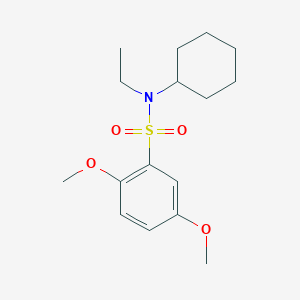

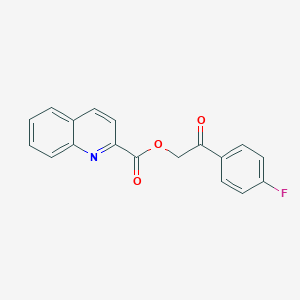



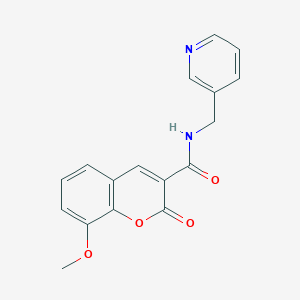

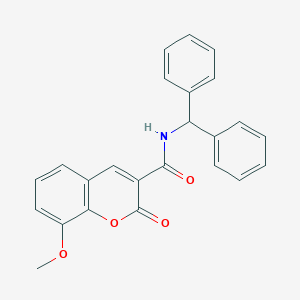
![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)

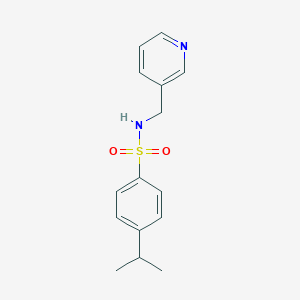
![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)